Cefotiam hexetil
Overview
Description
Cefotiam hexetil is a pan-selenoprotein inhibitor and a prodrug form of the cephalosporin antibiotic cefotiam . It is a semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria . As a beta-lactam, its bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins .
Synthesis Analysis
The synthesis of Cefotiam hexetil hydrochloride involves several steps . The process begins with a reaction on cefotiam an acetate to prepare cefotiam salt. This is followed by a reaction on the cefotiam salt and carbonic acid-1-iodine ethyl ester cyclohexyl to prepare cefotiam hexetil in the presence of potassium carbonate. The obtained cefotiam hexetil is then crystallized and purified to prepare and obtain the cefotiam hexetil hydrochloride .Molecular Structure Analysis
The molecular formula of Cefotiam hexetil hydrochloride is C27H39Cl2N9O7S3 . Its average mass is 768.756 Da and its monoisotopic mass is 767.151184 Da .Chemical Reactions Analysis
As a beta-lactam antibiotic, Cefotiam hexetil’s bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins . This mechanism of action is common among cephalosporin antibiotics.Physical And Chemical Properties Analysis
Cefotiam hexetil hydrochloride has a molecular weight of 768.76 and a molecular formula of C27H39Cl2N9O7S3 . The compound is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
1. Treatment of Ear, Nose, and Throat Infections
Cefotiam hexetil, a pro-drug of cefotiam, has shown effectiveness in treating acute infections of the ear, nose, and throat. A study involving 60 patients reported a 90% clinical success rate (improvement or cure) with a daily administration of 600 mg. It also achieved an eradication rate of 63% for causative pathogens at the treatment's end (Maier, Attallah, & Weidauer, 1992).
2. Impact on Intestinal Flora
Research involving human volunteers demonstrated that oral cefotiam hexetil has limited impact on the composition of faecal microflora. This study highlights its effectiveness while maintaining the balance of gut microbiota, an important factor in overall health (Chachaty, Rosembaum, Tancrède, & Andremont, 1991).
3. Distribution in Human Lung Tissue
A study on the penetration of cefotiam in lung tissue after oral administration found it to be effective in reaching lung tissues, which is crucial for treating pulmonary infections. The study involved different dosing regimens and observed significant concentrations in lung tissues (Mignot et al., 2004).
4. Efficacy in Skin and Soft-Tissue Infections
Cefotiam hexetil was found to be effective in achieving therapeutic levels in skin tissue fluids, important for treating skin and soft-tissue infections. This study emphasizes its potential in treating bacterial infections of the skin and soft tissues (Korting et al., 2007).
5. Treatment of Acute Maxillary Sinusitis
In a study comparing 5-day vs. 10-day treatment regimens of cefotiam hexetil for acute maxillary sinusitis, both treatment durations showed similar effectiveness. This highlights its efficacy in shorter treatment courses for this condition (Géhanno, Loncle-Provot, & Le Kerneau, 2004).
6. Concentrations in Sinus Fluid
In patients with chronic sinusitis, cefotiam hexetil showed effective concentrations in sinus secretions. This suggests its suitability for treating sinus infections, with concentrations higher than the MICs for common pathogens found in sinus secretions up to 4 hours post-administration (Cherrier et al., 1993).
7. Determination of Unknown Impurities
Research on the determination of unknown impurities in cefotiam hexetil using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) contributes to the quality control and safety of this drug (Tang et al., 2013).
8. Antibiotic Prophylaxis in Neurosurgery
Cefotiam has been investigated for its effectiveness as a prophylactic antibiotic in neurosurgery, particularly for preventing wound infections following craniotomies. A significant reduction in post-operative bone flap infections was observed with its administration (Gaillard & Gilsbach, 2005).
9. Clinical Application and Safety
A study focusing on the rational clinical application of Cefotiam highlighted its safety, drug compatibility, and adverse reactions. This research is essential for understanding the safe medication practices with Cefotiam (Yuqing, 2012).
10. Automated HPLC Method for Determination in Plasma
An automated high-performance liquid chromatographic method using column switching was developed for the simultaneous determination of cefotiam and its derivatives in human plasma. This method is important for therapeutic drug monitoring and pharmacokinetic studies (Yamashita, Motohashi, & Yashiki, 1992).
Safety And Hazards
Cefotiam hexetil hydrochloride is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing .
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N9O7S3/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37)/t15?,20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFDMWZLBPUKTD-ZKRNHDOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N9O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914817 | |
Record name | N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20914817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefotiam hexetil | |
CAS RN |
95761-91-4 | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95761-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefotiam hexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095761914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20914817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFOTIAM HEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92A81Y99T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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